5-Chloro-2-(4-hydroxyphenoxy)benzonitrile
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Overview
Description
5-Chloro-2-(4-hydroxyphenoxy)benzonitrile is an organic compound with the molecular formula C13H8ClNO2 It is a derivative of benzonitrile and is characterized by the presence of a chloro group, a hydroxyphenoxy group, and a nitrile group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(4-hydroxyphenoxy)benzonitrile can be achieved through nucleophilic aromatic substitution reactions. One common method involves the reaction of 5-chloro-2-nitrobenzonitrile with 4-hydroxyphenol in the presence of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF). The reaction is typically carried out under an inert atmosphere, such as argon, and heated to around 125°C for 24 hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar nucleophilic aromatic substitution reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(4-hydroxyphenoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) can be employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-(4-hydroxyphenoxy)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: It can be used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(4-hydroxyphenoxy)benzonitrile involves its interaction with specific molecular targets. For example, as an inhibitor of enoyl-acyl carrier protein reductase (FabI), it binds to the active site of the enzyme, preventing the reduction of enoyl-ACP to acyl-ACP. This inhibition disrupts the fatty acid biosynthesis pathway, which is essential for bacterial cell membrane formation and function .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzonitrile: An isomer with the chloro group in the para position relative to the nitrile group.
5-Bromo-2-(4-hydroxyphenoxy)benzonitrile: A similar compound with a bromo group instead of a chloro group.
Uniqueness
5-Chloro-2-(4-hydroxyphenoxy)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
65842-01-5 |
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Molecular Formula |
C13H8ClNO2 |
Molecular Weight |
245.66 g/mol |
IUPAC Name |
5-chloro-2-(4-hydroxyphenoxy)benzonitrile |
InChI |
InChI=1S/C13H8ClNO2/c14-10-1-6-13(9(7-10)8-15)17-12-4-2-11(16)3-5-12/h1-7,16H |
InChI Key |
UCNTZGVLKRZSRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=C(C=C(C=C2)Cl)C#N |
Origin of Product |
United States |
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